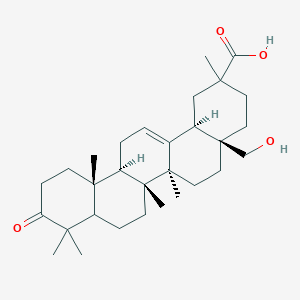

28-ヒドロキシ-3-オキソオレアン-12-エン-29-酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

28-Hydroxy-3-oxoolean-12-en-29-oic acid, also known as 28-OH-OLE, is a naturally occurring hydroxy fatty acid found in plants and animals. It is a C28 monounsaturated fatty acid and is an important intermediate in the biosynthesis of other fatty acids and secondary metabolites. Its presence in plants has been studied for its potential role in plant growth and development, and it has been found to be involved in the regulation of gene expression, metabolism, and stress responses. In animals, 28-OH-OLE has been linked to a variety of physiological functions, including immune system regulation, adipose tissue metabolism, and endocrine system regulation. In recent years, 28-OH-OLE has been studied for its potential therapeutic applications in humans and animals.

科学的研究の応用

胃癌細胞の浸潤および転移の阻害

この化合物は、用量依存的にSGC-7901およびBGC-823胃癌細胞の遊走および浸潤を阻害することが示されています {svg_1} {svg_2}. 胃癌細胞における上皮間葉転換(EMT)関連タンパク質およびマトリックスメタロプロテアーゼ(MMP)の発現を減らし、タンパク質リン酸化を抑制します {svg_3} {svg_4}.

胃癌細胞に対する抗増殖効果

この化合物は、胃癌細胞に対して濃度依存的な抗増殖効果を示します {svg_5}. これは、これらの細胞の増殖を阻害する可能性があり、病気の進行を遅らせる可能性があることを意味します。

EMT関連タンパク質の発現への影響

この化合物を用いた処理により、E-カドヘリンの発現は増加し、N-カドヘリンおよびビメンチンの発現は用量依存的に減少します {svg_6}. これらのタンパク質は、癌転移において重要な役割を果たすEMTプロセスに関連しています。

漢方薬での使用

この化合物は、伝統的な中国医学で使用されている植物であるツルマサキ抽出物から得られるトリテルペノイド酸分子です {svg_7} {svg_8}. これは、天然または代替治療における潜在的な用途を示唆しています。

科学研究標準としての使用

この化合物は、科学研究の標準として使用されています {svg_9}. これは、実験における基準点として役立ち、精度と一貫性を確保するのに役立ちます。

作用機序

Target of Action

The primary targets of 28-Hydroxy-3-oxoolean-12-en-29-oic acid are gastric cancer cells , specifically SGC-7901 and BGC-823 cells . This compound has been shown to inhibit the migration and invasion of these cells in a dose-dependent manner .

Mode of Action

28-Hydroxy-3-oxoolean-12-en-29-oic acid interacts with its targets by decreasing the expression of epithelial–mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs) in gastric cancer cells . It also reduces protein phosphorylation, further inhibiting the migration and invasion of gastric cancer cells .

Biochemical Pathways

The compound affects the EMT pathway, which is crucial for the migration and invasion of cancer cells . By decreasing the expression of EMT-related proteins and MMPs, it disrupts this pathway and inhibits the metastatic potential of the cancer cells .

Result of Action

The result of the action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is the inhibition of migration and invasion of gastric cancer cells . This is achieved through the downregulation of EMT-related proteins and MMPs, and the reduction of protein phosphorylation .

生化学分析

Biochemical Properties

28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to decrease the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT)-related proteins in gastric cancer cells . These interactions are essential as MMPs are involved in the breakdown of extracellular matrix, which is a critical step in cancer cell invasion and metastasis. By inhibiting these enzymes, 28-Hydroxy-3-oxoolean-12-en-29-oic acid effectively reduces the invasive capabilities of cancer cells.

Cellular Effects

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid on various cell types and cellular processes are profound. In gastric cancer cells, this compound has been observed to inhibit cell proliferation in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism. Specifically, 28-Hydroxy-3-oxoolean-12-en-29-oic acid reduces protein phosphorylation, which is a key process in cell signaling and function .

Molecular Mechanism

At the molecular level, 28-Hydroxy-3-oxoolean-12-en-29-oic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound’s ability to decrease the expression of EMT-related proteins and MMPs is particularly noteworthy . This inhibition results in reduced cancer cell migration and invasion, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on cancer cell migration and invasion are sustained over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid vary with different dosages in animal models. Higher doses have been associated with more pronounced inhibitory effects on cancer cell proliferation and invasion. It is essential to identify the threshold beyond which the compound may exhibit toxic or adverse effects . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.

Metabolic Pathways

28-Hydroxy-3-oxoolean-12-en-29-oic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 28-Hydroxy-3-oxoolean-12-en-29-oic acid within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 28-Hydroxy-3-oxoolean-12-en-29-oic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

特性

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPFRAXQYBRJO-XVGWCWNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism by which 28-hydroxy-3-oxoolean-12-en-29-oic acid inhibits gastric cancer cell migration and invasion?

A1: The research indicates that 28-hydroxy-3-oxoolean-12-en-29-oic acid exerts its inhibitory effects on gastric cancer cell migration and invasion through multiple pathways. Firstly, it was observed to downregulate the expression of matrix metalloproteinases (MMPs) []. MMPs are enzymes that play a crucial role in the breakdown of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Secondly, the compound suppressed the epithelial-mesenchymal transition (EMT) []. EMT is a complex process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. The study demonstrated that 28-hydroxy-3-oxoolean-12-en-29-oic acid reduced the expression of EMT-related proteins, suggesting its interference with this transition process. Lastly, the compound was found to reduce protein phosphorylation []. While the study doesn't delve into specific phosphorylation pathways, this finding suggests that 28-hydroxy-3-oxoolean-12-en-29-oic acid might interfere with signaling cascades crucial for cancer cell migration and invasion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。